molecular formula C18H21N5O2S B6441297 3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione CAS No. 2549029-29-8

3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione

Cat. No. B6441297
CAS RN: 2549029-29-8
M. Wt: 371.5 g/mol
InChI Key: MCFVPZWWWIYMLC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine derivatives have been reported to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive minoxidil, antimycobacterial and potent phosphodiesterase inhibitors .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds have been synthesized from pyrimidine Schiff base ligands and metal (II) acetate salts . The Schiff base and its complexes were characterized by analytical measurements, spectral techniques, and magnetometry .


Molecular Structure Analysis

The molecular structure of the compound is likely complex due to the presence of multiple ring structures and functional groups. Similar compounds have been found to have a six-coordinated octahedral geometry .

properties

IUPAC Name

3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-13-14(2)19-12-20-17(13)22-8-5-9-23(11-10-22)18-15-6-3-4-7-16(15)26(24,25)21-18/h3-4,6-7,12H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFVPZWWWIYMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(5,6-Dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

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